N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide
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Overview
Description
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide, commonly known as BF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BF-1 belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have developed novel derivatives with structures incorporating elements similar to N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide. These compounds were synthesized through various chemical reactions, such as Claisen Schmidt condensation and Mannich’s reaction, and their structures were confirmed using spectroscopic methods. The pharmacological evaluations of these derivatives have included studies on antidepressant and antianxiety activities through behavioral tests in animal models (Kumar et al., 2017).
Alzheimer’s Disease Therapeutics
A significant area of research has been the synthesis of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. These studies involve the creation of compounds that inhibit enzymes associated with the disease's progression, such as butyrylcholinesterase. Molecular docking studies have been conducted to assess these compounds' potential therapeutic effects (Hussain et al., 2016).
Antiplasmodial Activities
The search for new antiplasmodial agents has led to the synthesis of acyl derivatives of furazanes tested against strains of Plasmodium falciparum. The activity of these compounds depends on the acyl moiety's nature, indicating a path for developing potential treatments for malaria (Hermann et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(21-6-3-15-30-21)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)22-16-17-4-1-2-5-20(17)31-22/h1-10,15-16H,11-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAPCVXKVAYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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